Thiomorpholine 1-oxide Thiomorpholine 1-oxide
Brand Name: Vulcanchem
CAS No.: 39213-13-3; 76176-87-9
VCID: VC6639847
InChI: InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
SMILES: C1CS(=O)CCN1
Molecular Formula: C4H9NOS
Molecular Weight: 119.18

Thiomorpholine 1-oxide

CAS No.: 39213-13-3; 76176-87-9

Cat. No.: VC6639847

Molecular Formula: C4H9NOS

Molecular Weight: 119.18

* For research use only. Not for human or veterinary use.

Thiomorpholine 1-oxide - 39213-13-3; 76176-87-9

Specification

CAS No. 39213-13-3; 76176-87-9
Molecular Formula C4H9NOS
Molecular Weight 119.18
IUPAC Name 1,4-thiazinane 1-oxide
Standard InChI InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
Standard InChI Key YHIIJNLSGULWAA-UHFFFAOYSA-N
SMILES C1CS(=O)CCN1

Introduction

Chemical Identity and Structural Properties

Thiomorpholine 1-oxide, systematically named 1λ⁴-thiomorpholin-1-one, belongs to the class of thiomorpholines—sulfur analogs of morpholine. Its molecular formula is C₄H₉NOS, with a molecular weight of 119.19 g/mol . The compound features a six-membered ring containing one sulfur atom at position 1 and one oxygen atom, creating a polarized S–O bond that influences its reactivity (Figure 1) .

Molecular and Spectral Characteristics

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.09–3.05 (m, 4H, CH₂–S), 2.57–2.53 (m, 4H, CH₂–N) .

  • ¹³C NMR (CDCl₃): δ 47.9 (CH₂–N), 28.3 (CH₂–S) .

The compound’s planar structure and electron-deficient sulfur center make it susceptible to further oxidation, forming thiomorpholine S,S-dioxide under strong oxidizing conditions .

Synthetic Methodologies

Continuous Flow Photochemical Synthesis

A breakthrough in thiomorpholine production involves a two-step telescoped continuous flow process :

  • Photochemical Thiol–Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV light (λ = 365 nm) in the presence of 0.1–0.5 mol% 9-fluorenone photocatalyst. This step achieves quantitative yield of the half-mustard intermediate at 4 M concentration.

  • Base-Mediated Cyclization: The intermediate undergoes cyclization with DIPEA (2 equiv) at 100°C for 5 min, yielding thiomorpholine with 84% isolated purity after distillation .

Table 1: Optimized Synthesis Parameters

ParameterValue
Photocatalyst Loading0.1–0.5 mol% 9-fluorenone
Residence Time (Step 1)40 min
Temperature (Step 2)100°C
Isolated Yield54% (12.74 g scale)

This method’s scalability was demonstrated over a 7-hour runtime, achieving a throughput of 1.8 g/h .

Biomedical Applications

Fluorescence Detection of Hypochlorous Acid

Thiomorpholine 1-oxide serves as the recognition moiety in NBD-S-TM, a nitrobenzothiadiazole-based probe for HOCl detection :

  • Mechanism: HOCl oxidizes the thiomorpholine sulfur to sulfoxide, disrupting photoinduced electron transfer (PET) and restoring fluorescence.

  • Performance Metrics:

    • Detection Limit: 0.2 μM HOCl.

    • Response Time: <3 min (complete conversion at 100 μM HOCl) .

    • Selectivity: Minimal interference from H₂S, GSH, or ROS (e.g., H₂O₂, - OH) .

Table 2: NBD-S-TM Probe Characteristics

PropertyValue
λₑₓ/λₑₘ465/550 nm
Linear Range0–100 μM HOCl
Stability in Serum>24 h (37°C)

This probe enables real-time imaging of HOCl in macrophages and zebrafish models, highlighting its utility in studying inflammatory pathologies .

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